Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- is an organic compound with the molecular formula C16H18O and a molecular weight of 226.3135 . . It is characterized by a benzene ring substituted with a methoxy group and a phenylpropoxy group, making it a derivative of anisole and phenylpropane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- typically involves the reaction of 4-methoxybenzyl chloride with 3-phenylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- involves its interaction with various molecular targets. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles . The phenylpropoxy group can participate in hydrophobic interactions with biological targets, influencing the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-4-phenoxy-: Similar structure but with a phenoxy group instead of a phenylpropoxy group.
Benzene, 1-methoxy-4-propyl-: Contains a propyl group instead of a phenylpropoxy group.
Benzene, 1-methoxy-3-methyl-: Substituted with a methyl group at the meta position.
Uniqueness
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- is unique due to the presence of both a methoxy group and a phenylpropoxy group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
104330-36-1 |
---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
1-methoxy-4-(3-phenylpropoxymethyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-17-11-9-16(10-12-17)14-19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3 |
InChI-Schlüssel |
OHFXSKNLHMJELS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.